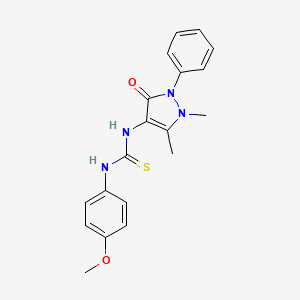

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

説明

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, it can interact with proteins involved in signal transduction pathways, potentially altering their activity and downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are crucial for signal transduction . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular functions such as growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also activate or inhibit transcription factors, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions is key to its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also influence its efficacy and toxicity, depending on the rate and extent of its conversion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution can also influence its accumulation and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the cytoplasm, where it can interact with enzymes and other proteins.

生物活性

The compound 4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one , with the molecular formula and a molecular weight of 368.45 g/mol, is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 368.45 g/mol |

| CAS Number | Not specified |

Antioxidant Activity

Recent studies have indicated that pyrazolone derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, a study demonstrated that similar compounds reduced oxidative stress markers in cellular models, suggesting a protective role against cellular damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains. For example, a related pyrazolone was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Another significant area of research is the anti-inflammatory activity of this compound. It has been reported to inhibit pro-inflammatory cytokines in vitro, with studies indicating a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated cells . This mechanism is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer properties of pyrazolone derivatives are well-documented. Preliminary studies on structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 15 µM for a related pyrazolone against breast cancer cell lines, indicating potent antiproliferative activity . Further research is needed to establish the specific mechanisms through which this compound exerts its effects on cancer cells.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of pyrazolone derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced radical scavenging activity compared to their unsubstituted counterparts. The study utilized DPPH and ABTS assays to quantify antioxidant activity, revealing that the compound's structure significantly influences its efficacy .

Case Study 2: Antimicrobial Screening

In a systematic screening of various pyrazolone derivatives, this compound was tested against clinical isolates of bacteria. Results indicated that it exhibited potent antibacterial activity with an MIC value of 32 µg/mL against E. coli, suggesting its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .

Case Study 3: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory mechanism revealed that the compound inhibited NF-kB signaling pathways in macrophage models. This inhibition resulted in decreased expression of inflammatory mediators, highlighting its potential therapeutic application in chronic inflammatory diseases .

特性

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-7-5-4-6-8-15)21-19(26)20-14-9-11-16(25-3)12-10-14/h4-12H,1-3H3,(H2,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITBNHAVTPKJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224970 | |

| Record name | Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74051-63-1 | |

| Record name | Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。